



Application of Faricimab in Choroidal Neovascularization Research: Application Notes and Protocols

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Audience: Researchers, scientists, and drug development professionals.

Introduction Choroidal neovascularization (CNV) is a hallmark of neovascular age-related macular degeneration (nAMD), a leading cause of irreversible vision loss.[1] The pathology involves the aberrant growth of new blood vessels from the choroid into the retina, driven by a complex interplay of signaling molecules.[2] While therapies targeting vascular endothelial growth factor A (VEGF-A) have been the standard of care, the need for frequent injections and the presence of treatment-resistant cases highlight the need for more durable and effective treatments.[2][3][4] **Faricimab** is a novel bispecific antibody that offers a dual-targeting approach by neutralizing both VEGF-A and Angiopoietin-2 (Ang-2), two key mediators of vascular instability and neovascularization.[1][5][6] These notes provide a comprehensive overview of **faricimab**'s mechanism, preclinical and clinical applications, and detailed protocols for its investigation in CNV research.

Mechanism of Action: Dual Inhibition of Ang-2 and VEGF-A

Faricimab is the first bispecific antibody designed for intraocular use, engineered with CrossMAb technology to bind independently to both Ang-2 and VEGF-A.[3][5] This dual mechanism addresses two distinct but synergistic pathways involved in the pathogenesis of CNV.

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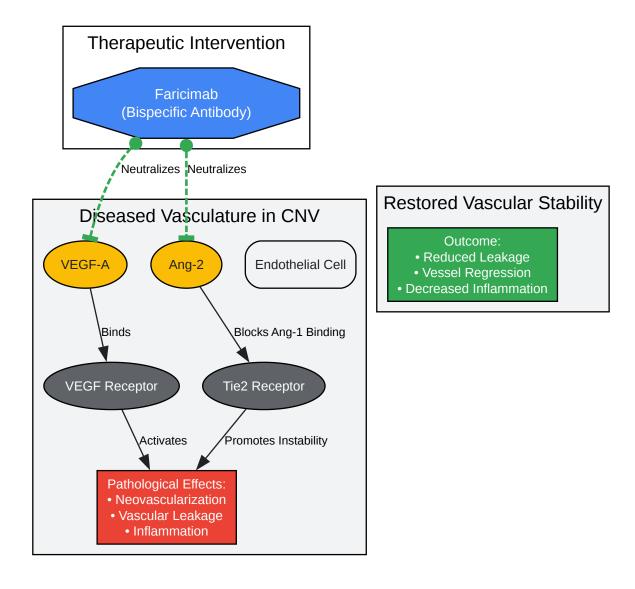




- VEGF-A Inhibition: As a key driver of angiogenesis, VEGF-A promotes endothelial cell
 proliferation, migration, and vascular permeability.[7] By neutralizing all isoforms of VEGF-A,
 faricimab suppresses the primary stimulus for neovascular growth and leakage, similar to
 established anti-VEGF monotherapies.[5]
- Angiopoietin-2 (Ang-2) Inhibition: In healthy, quiescent vasculature, Angiopoietin-1 (Ang-1) binds to the Tie2 receptor on endothelial cells, promoting vascular stability.[8] In pathological conditions like CNV, Ang-2 expression is upregulated. Ang-2 acts as a competitive antagonist to Ang-1 at the Tie2 receptor, disrupting this stabilizing signal.[6][8] This leads to pericyte detachment, increased vascular permeability, and sensitizes endothelial cells to the effects of VEGF-A.[6][9] By neutralizing Ang-2, faricimab restores the protective Ang-1/Tie2 signaling, thereby enhancing vascular stability, reducing inflammation, and suppressing neovascularization.[6]

The simultaneous inhibition of both pathways is hypothesized to produce a more robust and durable therapeutic effect than targeting VEGF-A alone, leading to enhanced vascular stability and the potential for extended treatment intervals.[3][10]





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Caption: Dual signaling pathway inhibition by faricimab in CNV.

Preclinical Research Applications & Protocols

Preclinical studies in animal models are essential for evaluating the efficacy, safety, and mechanism of new therapeutics for CNV. The laser-induced CNV model in rodents and non-human primates is the most established and widely used method.[11][12]

Summary of Preclinical Findings

In various preclinical models of CNV, the dual inhibition of Ang-2 and VEGF-A has demonstrated superior efficacy compared to the inhibition of either pathway alone.[3][9] In a



laser-induced CNV model in non-human primates, **faricimab** led to a significantly greater reduction in CNV lesion size and vascular leakage compared to anti-VEGF-A or anti-Ang-2 monotherapies.[3] Studies in mouse models also showed that dual blockade significantly reduces subretinal fibrosis, a complication that can limit visual outcomes.[13]

Parameter Assessed	Animal Model	Key Finding with Dual Ang-2/VEGF-A Inhibition	Citation
CNV Lesion Size	Laser-Induced CNV (Non-Human Primate)	Significantly greater reduction compared to anti-VEGF-A alone.	[3]
Vascular Leakage	Laser-Induced CNV (Non-Human Primate)	Significantly greater reduction compared to monotherapies.	[3]
Subretinal Fibrosis	Laser-Induced CNV (Mouse)	Significantly reduced fibronectin and collagen deposition vs. anti-VEGF-A alone.	[13]
Inflammatory Cell Infiltration	Spontaneous CNV (JR5558 Mouse)	Significant and sustained reduction in inflammatory cells (lba1+).	[14]

Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This protocol describes a standard method for inducing and evaluating CNV in mice to test the efficacy of agents like **faricimab**.

1. Animals:

Species: C57BL/6J mice, 8-10 weeks old.[12]

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- Housing: Standard housing conditions with a 12-hour light/dark cycle.
- 2. Anesthesia and Mydriasis:
- Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.
- Dilate pupils using a topical solution of 1% tropicamide and 2.5% phenylephrine hydrochloride.
- 3. Laser Photocoagulation:
- Place a coverslip with a drop of sterile methylcellulose solution on the cornea to maintain transparency.
- Using a slit lamp and a laser delivery system (e.g., Argon laser), create 4-6 laser spots around the optic nerve.
- Laser Parameters: 532 nm wavelength, 50 μm spot size, 100 ms duration, 250 mW power.
 [11] The goal is to rupture Bruch's membrane, indicated by the appearance of a vaporization bubble, without causing significant hemorrhage.[11]
- 4. Intravitreal Injection:
- Immediately following laser induction, or at a specified time point, perform intravitreal injections.
- Using a 33-gauge needle attached to a Hamilton syringe, inject 1-2 μL of the test article (e.g., faricimab or control) into the vitreous cavity.
- 5. In Vivo Analysis (Fluorescein Angiography FA):
- At 7 and 14 days post-laser, perform FA to assess vascular leakage.
- Anesthetize the mouse and inject fluorescein dye intraperitoneally.
- Capture images of the fundus using a retinal imaging system at early and late phases (1-5 minutes post-injection).

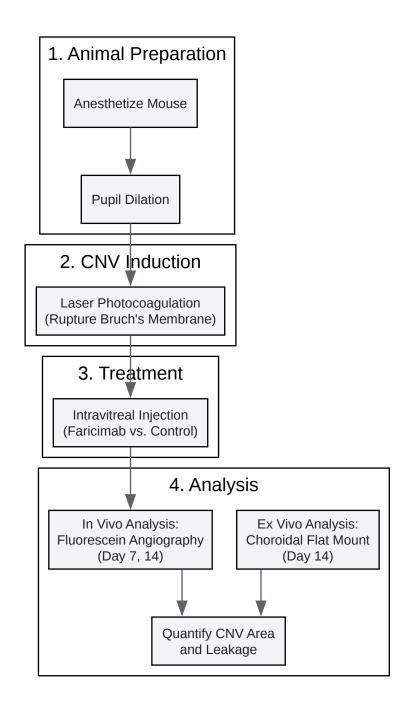






- Quantify leakage area from the captured images using image analysis software (e.g., ImageJ).
- 6. Ex Vivo Analysis (Choroidal Flat Mounts):
- At a terminal endpoint (e.g., Day 14), euthanize the mice and enucleate the eyes.
- Fix the eyes in 4% paraformaldehyde.
- Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.
- Make four radial incisions and flatten the tissue.
- Stain the flat mounts with an endothelial cell marker (e.g., Isolectin B4 conjugated to a fluorophore) to visualize the neovascular network.
- Image the stained flat mounts using a fluorescence microscope and quantify the CNV area.





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Caption: Experimental workflow for the laser-induced CNV mouse model.

Clinical Research and Application

The clinical development of **faricimab** for nAMD was primarily established through the identical, Phase 3, randomized, double-masked TENAYA and LUCERNE trials.[15][16][17] These trials evaluated the efficacy, durability, and safety of **faricimab** administered at intervals



up to every 16 weeks (Q16W) compared to aflibercept administered every 8 weeks (Q8W).[15] [16]

TENAYA and LUCERNE Trial Design

Treatment-naïve patients with nAMD were randomized 1:1 to receive either **faricimab** 6.0 mg or aflibercept 2.0 mg.[16]

- Faricimab Arm: Received 4 initial monthly doses. Disease activity was assessed at weeks 20 and 24 to determine subsequent fixed dosing intervals of Q8W, Q12W, or Q16W through the first year.[16][18] In the second year, patients transitioned to a personalized treat-and-extend (T&E) regimen, where the interval could be adjusted based on disease activity.[15] [18]
- Aflibercept Arm: Received 3 initial monthly doses followed by a fixed Q8W dosing schedule for the duration of the two-year study.[16]

The primary endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline, averaged over weeks 40, 44, and 48.[16]



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Caption: Simplified design of the TENAYA and LUCERNE Phase 3 trials.

Clinical Efficacy and Durability

Faricimab demonstrated non-inferior vision gains compared to aflibercept at both one and two years.[5][15] The key advantage observed was the extended durability, with a significant portion of patients achieving longer treatment intervals.

Table 2: Year 2 Efficacy Outcomes of TENAYA and LUCERNE Trials



Outcome	Trial	Faricimab (up to Q16W)	Aflibercept (Q8W)
Mean Change in BCVA	TENAYA	+3.7 letters	+3.3 letters
(from baseline, ETDRS letters)	LUCERNE	+5.0 letters	+5.2 letters
Mean Change in CST	TENAYA	-135.2 μm	-126.9 μm
(from baseline, μm)	LUCERNE	-134.1 μm	-128.5 μm

Data averaged over weeks 104, 108, and 112.[15]

Table 3: Dosing Interval Achievement at Year 2 in TENAYA and LUCERNE Trials

Dosing Interval	Trial	Percentage of Patients in Faricimab Arm
Every 16 Weeks (Q16W)	TENAYA	59.0%
	LUCERNE	66.9%
≥ Every 12 Weeks (Q12W)	TENAYA	74.1%
	LUCERNE	81.2%

Proportions of patients at week 112.[17]

Over the two-year period, patients in the **faricimab** arms received a median of 10 injections, compared to 15 injections for patients in the fixed-dosing aflibercept arms.[19] The safety profile of **faricimab** was comparable to aflibercept, with similar rates of ocular adverse events. [17]

Summary and Future Directions

Faricimab represents a significant advancement in the treatment of CNV by targeting both Ang-2 and VEGF-A.[1] Clinical data has robustly demonstrated that this dual-inhibition



approach provides visual and anatomical outcomes non-inferior to the standard of care, while substantially reducing the treatment burden through extended dosing intervals.[15][19]

For researchers, faricimab serves as a valuable tool to:

- Investigate the synergistic roles of Ang-2 and VEGF-A in vascular pathology.
- Explore mechanisms of treatment resistance in patients who respond suboptimally to anti-VEGF monotherapy.
- Develop and validate next-generation therapeutics with multi-targeted mechanisms.

Future research should continue to explore the long-term impact of dual pathway inhibition on macular anatomy, including its effects on macular atrophy and fibrosis.[3] Additionally, real-world studies will be crucial to confirm the effectiveness and durability of personalized treat-and-extend regimens with **faricimab** in broader patient populations.[20]

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